molecular formula C12H14N4S B1470654 6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpyrimidin-4-amine CAS No. 1538064-13-9

6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpyrimidin-4-amine

Cat. No.: B1470654
CAS No.: 1538064-13-9
M. Wt: 246.33 g/mol
InChI Key: ZOAWWDMNEGRCEL-UHFFFAOYSA-N
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Description

6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpyrimidin-4-amine is a complex organic compound that features a fused bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of an isothiocyanate intermediate with polyphosphoric acid, followed by alkylation with methyl fluorosulphate . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure the compound meets the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.

Scientific Research Applications

6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used.

Properties

IUPAC Name

6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4S/c1-8-14-11(13)6-12(15-8)16-4-2-10-9(7-16)3-5-17-10/h3,5-6H,2,4,7H2,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAWWDMNEGRCEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC3=C(C2)C=CS3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpyrimidin-4-amine
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6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpyrimidin-4-amine
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6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpyrimidin-4-amine
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6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpyrimidin-4-amine
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6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpyrimidin-4-amine
Reactant of Route 6
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6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methylpyrimidin-4-amine

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